molecular formula C22H20N2O4 B6636538 Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate

Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate

Cat. No. B6636538
M. Wt: 376.4 g/mol
InChI Key: RQFVWKJZJYKUKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate, also known as MPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of benzamides and has been found to exhibit a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate involves the inhibition of certain enzymes and proteins that are involved in the development of inflammation and cancer. Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate inhibits the activity of COX-2, which is responsible for the production of prostaglandins that cause inflammation. Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate also inhibits the activity of HDAC, which is involved in the regulation of gene expression. By inhibiting HDAC, Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate can induce the expression of certain genes that are involved in the suppression of cancer.
Biochemical and Physiological Effects:
Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the development of inflammation. Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate has also been found to induce the expression of certain genes that are involved in the suppression of cancer. Additionally, Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate has been shown to inhibit the replication of certain viruses such as HSV and HIV.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate in lab experiments is its ability to inhibit the activity of certain enzymes and proteins that are involved in the development of inflammation and cancer. This makes Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate a potential candidate for the development of new anti-inflammatory and anti-cancer drugs. However, one of the limitations of using Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate in lab experiments is its potential toxicity. Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate has been found to exhibit cytotoxic effects on certain cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate. One area of research could focus on the development of new anti-inflammatory and anti-cancer drugs based on the structure of Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate. Another area of research could focus on the potential use of Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate in the treatment of viral infections such as HSV and HIV. Additionally, future research could focus on the potential toxicity of Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate and ways to mitigate its cytotoxic effects.

Synthesis Methods

The synthesis of Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate involves the reaction of 4-phenoxyaniline with 2-acetylamino benzoic acid in the presence of methyl chloroformate. The resulting compound is then purified using a column chromatography method. The purity of the compound is checked using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC), which are involved in the development of inflammation and cancer. Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate has also been found to inhibit the replication of certain viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV).

properties

IUPAC Name

methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-27-22(26)19-9-5-6-10-20(19)24-21(25)15-23-16-11-13-18(14-12-16)28-17-7-3-2-4-8-17/h2-14,23H,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFVWKJZJYKUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CNC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate

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